2-methyl-1,2-thiazol-3-one;hydrate
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Overview
Description
2-Methylisothiazol-3(2H)-one hydrate (50% H2O) is a chemical compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products to prevent the growth of bacteria and fungi. This compound is a derivative of isothiazolinone, a class of heterocyclic compounds containing sulfur and nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-mercaptopropionaldehyde with an oxidizing agent to form the isothiazolone ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-Methylisothiazol-3(2H)-one hydrate involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization processes to achieve the desired concentration and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol precursor.
Substitution: It can undergo nucleophilic substitution reactions where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, water.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Scientific Research Applications
2-Methylisothiazol-3(2H)-one hydrate is widely used in scientific research due to its antimicrobial properties. Some of its applications include:
Chemistry: Used as a biocide in chemical formulations to prevent microbial contamination.
Biology: Employed in microbiological studies to inhibit the growth of bacteria and fungi.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical products.
Industry: Utilized in the preservation of paints, coatings, adhesives, and personal care products.
Mechanism of Action
The antimicrobial activity of 2-Methylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of the microbial cells.
Comparison with Similar Compounds
2-Methylisothiazol-3(2H)-one is part of the isothiazolinone family, which includes other compounds such as:
- 5-Chloro-2-methyl-3(2H)-isothiazolone
- 2-Methyl-4-isothiazolin-3-one
Uniqueness
Compared to its analogs, 2-Methylisothiazol-3(2H)-one is less potent but has a broader spectrum of activity against various microorganisms. Its hydrate form (50% H2O) makes it more soluble and easier to handle in aqueous formulations.
Properties
IUPAC Name |
2-methyl-1,2-thiazol-3-one;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS.H2O/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAJSAKLJLEPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CS1.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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